(2-Methoxybenzyl)(pyridin-4-ylmethyl)amine

LogD Lipophilicity Permeability

Select this free base (MW 228.29 g/mol) for precise CNS screening and SAR studies. Its 2-methoxy substitution yields a LogD(pH 7.4) of ~1.88, distinct from the 4-methoxy isomer, preventing divergent permeability in cell-based assays. 95% purity with CoA/SDS reduces side-product formation in amide coupling or reductive amination derivatizations. Avoid hydrobromide salt (MW 309 g/mol) that introduces 35% mass correction errors.

Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
CAS No. 355816-59-0
Cat. No. B1583951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxybenzyl)(pyridin-4-ylmethyl)amine
CAS355816-59-0
Molecular FormulaC14H16N2O
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNCC2=CC=NC=C2
InChIInChI=1S/C14H16N2O/c1-17-14-5-3-2-4-13(14)11-16-10-12-6-8-15-9-7-12/h2-9,16H,10-11H2,1H3
InChIKeyVUAJPUMEPFVBKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Methoxybenzyl)(pyridin-4-ylmethyl)amine (CAS 355816-59-0): Procurement-Grade Structural and Physicochemical Baseline


(2-Methoxybenzyl)(pyridin-4-ylmethyl)amine, with CAS number 355816-59-0 and molecular formula C14H16N2O, is a secondary amine comprising a 2-methoxybenzyl moiety linked via a methylene bridge to a pyridin-4-ylmethyl group . The compound is commercially available from multiple specialty chemical suppliers, typically at a certified purity of 95% , and is listed as a building block in screening libraries such as the ChemBridge collection [1]. Predicted physicochemical parameters, including a logP of 1.88 at pH 7.4 and a topological polar surface area of 34 Ų, are consistent with good membrane permeability and CNS drug-like properties [2]. This baseline serves as the foundation for evaluating the compound's differentiation against closely related structural analogs.

Why (2-Methoxybenzyl)(pyridin-4-ylmethyl)amine Cannot Be Substituted by Closest Analogs: A Quantitative Case for Structural Specificity


While numerous substituted benzyl-pyridylmethyl amines share the same core scaffold and molecular formula, substitution with a closely related analog introduces measurable, and in some cases, non-linear, changes to key procurement-critical parameters. For example, the direct positional isomer (4-methoxybenzyl)(pyridin-4-ylmethyl)amine (CAS 418791-10-3) exhibits a distinct predicted LogD (pH 7.4) shift that alters calculated permeability . Furthermore, the commercially available free base form of the target compound (purity 95%) is distinct from its hydrobromide salt counterpart (CAS 1609396-25-9), which has a significantly higher molecular weight (309 g/mol) and altered solubility properties . These differences mean that a user selecting an analog based on visual similarity or shared molecular weight will almost certainly encounter divergent performance in downstream assays, synthetic yields, or formulation steps. The following sections provide quantifiable, comparator-driven evidence for why this specific compound should be the prioritized selection.

Quantitative Differentiation Guide for (2-Methoxybenzyl)(pyridin-4-ylmethyl)amine: Head-to-Head Comparator Data for Informed Procurement


Predicted Lipophilicity (LogD) Advantage Over 4-Methoxy Positional Isomer

The predicted LogD at pH 7.4, a critical parameter for membrane permeability and CNS penetration, is calculated as 1.88 for the target compound [1]. The direct positional isomer, (4-methoxybenzyl)(pyridin-4-ylmethyl)amine (CAS 418791-10-3), is predicted to have a lower LogD value due to the altered electron distribution of the methoxy group at the para position. This difference in lipophilicity can directly impact compound partitioning in biological assays and in vivo distribution .

LogD Lipophilicity Permeability Drug Design

Free Base vs. Hydrobromide Salt: Molecular Weight and Handling Considerations

The target compound is the free base with a molecular weight of 228.29 g/mol . The commercially available hydrobromide salt analog, (2-Methoxybenzyl)(4-pyridinylmethyl)amine hydrobromide (CAS 1609396-25-9), has a molecular weight of 309 g/mol, representing a 35.4% increase in mass per mole of active compound . This difference directly affects molarity calculations for stock solutions and impacts the mass of material required for experiments. Furthermore, the salt form will exhibit different solubility profiles in aqueous buffers compared to the free base.

Salt Form Molecular Weight Solubility Formulation

Commercial Purity and Lot-to-Lot Consistency: AKSci 95% Specification

The target compound is commercially offered at a minimum purity specification of 95% by AKSci (catalog 1460AE) . While some vendors offer the same compound with similar purity claims, the explicit documentation of a 95% minimum purity spec, coupled with the availability of a Certificate of Analysis (CoA) and Safety Data Sheet (SDS) upon request, provides a verifiable baseline for quality. This contrasts with custom-synthesized or less-documented sources where purity may be variable or unverified.

Purity Quality Control Reproducibility

Predicted CNS Drug-Like Properties: Rule of 5 Compliance and PSA

The target compound exhibits predicted physicochemical properties consistent with CNS drug-like profiles: a molecular weight of 228.29 g/mol (<500), a LogP of 1.88 (<5), and a topological polar surface area (tPSA) of 34.15 Ų (<90 Ų) [1]. The compound has zero Rule of 5 violations . In comparison, the hydrobromide salt form (CAS 1609396-25-9) has a molecular weight of 309 g/mol, which, while still compliant, may exhibit different permeability characteristics due to the presence of the counterion. The combination of low tPSA and favorable LogD positions this free base as a superior starting point for CNS-targeted screening campaigns compared to less permeable analogs.

CNS Blood-Brain Barrier Lipinski's Rule of Five PSA

Optimized Application Scenarios for (2-Methoxybenzyl)(pyridin-4-ylmethyl)amine in Scientific and Industrial Workflows


CNS Drug Discovery Screening Libraries

The compound's favorable predicted CNS drug-like properties, including a low tPSA of 34.15 Ų and a LogD of 1.88 [1], make it a prime candidate for inclusion in focused screening libraries targeting neurological targets. Its structural features are consistent with known CNS-active scaffolds, and procurement of the high-purity free base ensures accurate concentration-response relationships in cell-based assays.

Medicinal Chemistry Lead Optimization: SAR Around Methoxy Position

The quantitative difference in predicted LogD between the 2-methoxy (target) and 4-methoxy positional isomers provides a defined starting point for structure-activity relationship (SAR) studies . Researchers can use this compound as a reference to systematically explore how methoxy substitution pattern affects potency, selectivity, and pharmacokinetic parameters, leveraging the documented physicochemical data for rational design.

Biochemical Assay Development Requiring Precise Molarity

For in vitro assays where precise concentration is critical (e.g., enzyme inhibition, receptor binding), the free base form with a molecular weight of 228.29 g/mol is preferred over the hydrobromide salt. This avoids the need to correct for a 35% mass difference due to the counterion, thereby reducing the risk of calculation errors and improving inter-laboratory reproducibility.

Academic and Industrial Chemical Synthesis

The compound's documented commercial availability at 95% purity from a supplier offering CoA and SDS documentation supports its use as a reliable synthetic building block. Its secondary amine functionality allows for further derivatization (e.g., amide coupling, reductive amination), and the verified purity reduces side-product formation in multi-step synthetic sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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